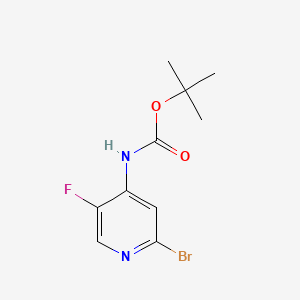

tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate

Descripción general

Descripción

tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate: is a chemical compound with the molecular formula C10H12BrFN2O2 and a molecular weight of 291.12 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups such as bromine, fluorine, and carbamate. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate typically involves the following steps:

Fluorination: The addition of a fluorine atom to the pyridine ring.

Carbamate Formation: The reaction of the brominated and fluorinated pyridine with tert-butyl carbamate.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in inert atmospheres to prevent unwanted side reactions .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

Oxidation Products: Oxidized derivatives of the pyridine ring.

Reduction Products: Reduced forms of the pyridine ring.

Hydrolysis Products: Amine and carbon dioxide.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

- Explored as a potential pharmaceutical agent due to its unique chemical structure and reactivity.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

- tert-Butyl 2-bromo-5-chloropyridin-4-ylcarbamate

- tert-Butyl 2-bromo-5-iodopyridin-4-ylcarbamate

- tert-Butyl 2-bromo-5-methylpyridin-4-ylcarbamate

Comparison:

- tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate is unique due to the presence of a fluorine atom, which imparts distinct electronic and steric properties compared to chlorine, iodine, or methyl groups.

- The fluorine atom can enhance the compound’s stability and reactivity, making it more suitable for certain chemical reactions and biological applications.

Actividad Biológica

Tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate is a chemical compound of increasing interest due to its unique structural features and potential biological activities. This compound is characterized by a tert-butyl group attached to a pyridine ring that is further substituted with bromine and fluorine atoms, contributing to its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12BrFN2O2, with a molecular weight of approximately 291.12 g/mol. The presence of halogen substituents (bromine and fluorine) and a carbamate group enhances its chemical reactivity, making it suitable for various biological applications.

The biological activity of this compound primarily involves interactions with enzymes and receptors in biological systems. Notably, this compound has been shown to inhibit cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions can significantly influence the pharmacokinetics of co-administered drugs, thereby impacting their efficacy and safety profiles.

The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound acts as an inhibitor of specific cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), modulating metabolic pathways.

- Ligand-Receptor Interaction : The bromine and fluorine atoms may engage in halogen bonding, while the carbamate group can form hydrogen bonds with nucleophilic sites on proteins or enzymes, leading to altered enzymatic activity .

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anticancer Potential : The compound has been explored for its potential anticancer properties. It has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways associated with tumor growth.

- Enzyme Modulation : As mentioned, its interaction with cytochrome P450 enzymes indicates potential use in pharmacology and toxicology, particularly in understanding drug-drug interactions.

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

- Cytochrome P450 Inhibition : A study highlighted that this compound selectively inhibited CYP1A2 and CYP2C19 enzymes, suggesting its role in altering the metabolism of various drugs.

- Anticancer Activity : In vitro studies on cancer cell lines demonstrated that this compound could reduce cell viability significantly, indicating its potential as an anticancer agent.

- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited inhibitory effects against several bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Propiedades

IUPAC Name |

tert-butyl N-(2-bromo-5-fluoropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAOPDGTOQVOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148138 | |

| Record name | Carbamic acid, N-(2-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-93-0 | |

| Record name | Carbamic acid, N-(2-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.